molecular formula C13H21N3 B11804559 4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine

4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine

Katalognummer: B11804559
Molekulargewicht: 219.33 g/mol
InChI-Schlüssel: UGCJLVZPBOHKRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine is an organic compound characterized by a benzene ring substituted with a piperidine ring and two amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine typically involves the reaction of 3,5-dimethylpiperidine with benzene-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C13H21N3

Molekulargewicht

219.33 g/mol

IUPAC-Name

4-(3,5-dimethylpiperidin-1-yl)benzene-1,3-diamine

InChI

InChI=1S/C13H21N3/c1-9-5-10(2)8-16(7-9)13-4-3-11(14)6-12(13)15/h3-4,6,9-10H,5,7-8,14-15H2,1-2H3

InChI-Schlüssel

UGCJLVZPBOHKRY-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CN(C1)C2=C(C=C(C=C2)N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.